molecular formula C23H19NO4S B1241886 2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid

2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid

Cat. No. B1241886
M. Wt: 405.5 g/mol
InChI Key: FPQARIIBDDMZEU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid, also known as 2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid, is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-[1-amino-1-carboxy-2-(9H-thioxanthen-9-yl)ethyl]benzoic acid

InChI

InChI=1S/C23H19NO4S/c24-23(22(27)28,15-11-9-14(10-12-15)21(25)26)13-18-16-5-1-3-7-19(16)29-20-8-4-2-6-17(18)20/h1-12,18H,13,24H2,(H,25,26)(H,27,28)

InChI Key

FPQARIIBDDMZEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CC(C4=CC=C(C=C4)C(=O)O)(C(=O)O)N

synonyms

alpha-thioxantylmethyl-4-carboxyphenylglycine
LY 367,366
LY 367366
LY-367,366
LY-367366
LY367366

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(4-Cyanophenyl)-5-(9H-thioxanthen-9-ylmethyl)hydantoin (2.3 g, 5.5 mmol) was hydrolysed in aqueous sodium hydroxide (16.5 ml) following the procedure described in Example 1 (vi) for 72 h at 150° C. The cooled reaction mixture was then acidified with acetic acid, the resulting solid precipitate was filtered and washed with diethylether to give an off white solid. The solid was redissolved in aqueous sodium hydroxide (2M), filtered through a celite pad and acidified with acetic acid, filtered, washed with water, diethylether and finally methanol and then dried in vacuo to give the title compound as a white solid, m.p. 251° C.
Name
5-(4-Cyanophenyl)-5-(9H-thioxanthen-9-ylmethyl)hydantoin
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( vi )
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

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